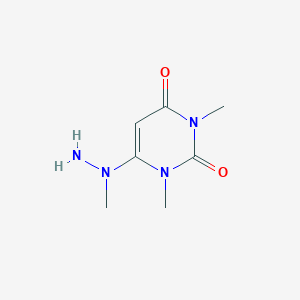

1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione is an organic compound that has been widely studied in the scientific community due to its wide range of potential applications. It is a compound with a unique structure and is composed of a pyrimidine ring and a methylhydrazine group. It has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all areas of interest for scientists.

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry

Pyrimidine derivatives are recognized for their wide-ranging pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The synthesis of 1,2,3,4-tetrahydropyrimidine derivatives, for instance, has shown promising in vitro anti-inflammatory activity, underscoring the pyrimidine core's potential in drug development (Gondkar et al., 2013). Such findings suggest that 1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione, by virtue of its pyrimidine base, could serve as a precursor or scaffold in synthesizing new pharmacologically active molecules.

Advanced Materials and Chemical Sensing

Research into pyrimidine and its derivatives extends into the development of advanced materials and chemical sensors. Pyrimidine-based compounds have been explored for their optoelectronic properties, indicating potential applications in the fabrication of light-emitting diodes (LEDs), photovoltaic cells, and sensors (Lipunova et al., 2018). The structural versatility of pyrimidine rings allows for the creation of materials with desirable electronic and photophysical characteristics, suggesting that derivatives like 1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione could find applications in these areas as well.

Role in Understanding Molecular Interactions and Reactivity

The study of pyrimidine derivatives also contributes to a deeper understanding of molecular interactions and reactivity. For example, the examination of hydrogen bonding and reactivity of water to azines highlights the nuanced behavior of pyrimidine-containing compounds in various states, shedding light on their potential reactivity and interaction with biological molecules (Reimers & Cai, 2012). Such studies are crucial for designing drugs with targeted properties and minimal off-target effects.

properties

IUPAC Name |

6-[amino(methyl)amino]-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-9-5(11(3)8)4-6(12)10(2)7(9)13/h4H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGNSLIYEXHQKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)N(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10313077 |

Source

|

| Record name | 1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione | |

CAS RN |

4318-53-0 |

Source

|

| Record name | NSC266162 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.